![molecular formula C14H20N4 B079561 1-[2-(piperidin-1-yl)ethyl]-1H-benzimidazol-2-amine CAS No. 435342-20-4](/img/structure/B79561.png)
1-[2-(piperidin-1-yl)ethyl]-1H-benzimidazol-2-amine
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Overview
Description
“1-[2-(piperidin-1-yl)ethyl]-1H-benzimidazol-2-amine” is a complex organic compound that contains a benzimidazole ring and a piperidine ring. The benzimidazole ring is a fused aromatic ring consisting of benzene and imidazole, while the piperidine ring is a six-membered ring with one nitrogen atom .
Synthesis Analysis
The synthesis of such compounds often involves the formation of the benzimidazole ring, followed by the introduction of the piperidine ring. The exact synthesis process would depend on the specific reactants and conditions used .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzimidazole and piperidine rings. The benzimidazole ring is planar due to the conjugation of the pi electrons, while the piperidine ring is not planar due to the presence of the sp3 hybridized nitrogen .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the benzimidazole and piperidine rings. The benzimidazole ring is electron-rich and can undergo electrophilic aromatic substitution reactions. The piperidine ring, on the other hand, can undergo reactions typical of secondary amines .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the benzimidazole and piperidine rings. For example, the compound is likely to be basic due to the presence of the nitrogen atoms .
Scientific Research Applications
Drug Design and Synthesis
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Anticancer Applications
Piperidine derivatives are being utilized in different ways as anticancer agents . Several piperidine alkaloids isolated from natural herbs, were found to exhibit antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo .
Antiviral Applications
Piperidine derivatives also have potential applications as antiviral agents . The specific mechanisms and effectiveness of these compounds in treating viral infections are areas of ongoing research.
Antimalarial Applications
There is evidence that piperidine derivatives can be used as antimalarial agents . Further research is needed to determine the specific mechanisms and effectiveness of these compounds in treating malaria.
Antimicrobial and Antifungal Applications
Piperidine derivatives have been used as antimicrobial and antifungal agents . They have shown effectiveness in inhibiting the growth of certain bacteria and fungi.
Antihypertension Applications
Piperidine derivatives have potential applications in the treatment of hypertension . Further research is needed to determine the specific mechanisms and effectiveness of these compounds in treating high blood pressure.
Analgesic and Anti-inflammatory Applications
Piperidine derivatives are being utilized as analgesic and anti-inflammatory agents . They have shown effectiveness in relieving pain and reducing inflammation.
Antipsychotic Applications
Piperidine derivatives have potential applications as antipsychotic agents . Further research is needed to determine the specific mechanisms and effectiveness of these compounds in treating psychiatric disorders.
Mechanism of Action
Target of Action
It’s known that piperidine derivatives play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals
Mode of Action
Piperidine-containing compounds are important synthetic medicinal blocks for drug construction . The interaction of this compound with its targets and the resulting changes would depend on the specific biological and chemical context.
Biochemical Pathways
Piperidine derivatives are known to be involved in a wide range of pharmacological activities . The downstream effects would depend on the specific targets and the biological context.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-[2-(piperidin-1-yl)ethyl]-1H-benzimidazol-2-amine .
Future Directions
properties
IUPAC Name |
1-(2-piperidin-1-ylethyl)benzimidazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4/c15-14-16-12-6-2-3-7-13(12)18(14)11-10-17-8-4-1-5-9-17/h2-3,6-7H,1,4-5,8-11H2,(H2,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIGFYGMAAFDKCA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCN2C3=CC=CC=C3N=C2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50340685 |
Source
|
Record name | 1-[2-(Piperidin-1-yl)ethyl]-1H-benzimidazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50340685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(piperidin-1-yl)ethyl]-1H-benzimidazol-2-amine | |
CAS RN |
435342-20-4 |
Source
|
Record name | 1-[2-(Piperidin-1-yl)ethyl]-1H-benzimidazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50340685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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